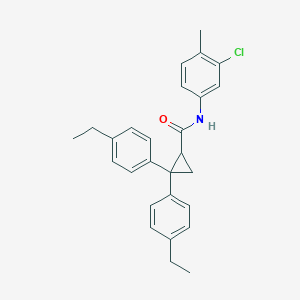

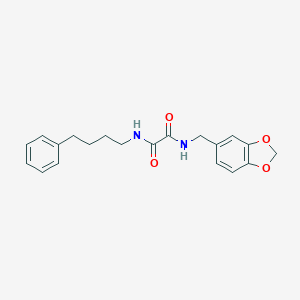

![molecular formula C23H22N2O4S B298570 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298570.png)

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as EPTC, is a herbicide that has been used for weed control in crops for over 50 years. It is a member of the thiocarbamate family of herbicides and is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and wheat. EPTC is a selective herbicide, meaning it only targets certain types of plants while leaving others unharmed.

作用機序

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one works by inhibiting the growth of weeds through interference with the biosynthesis of lipids and proteins. It is absorbed by the roots and transported to the leaves, where it disrupts the photosynthetic process and other metabolic pathways, ultimately leading to the death of the plant.

Biochemical and Physiological Effects:

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to have low toxicity to mammals and aquatic organisms. However, it can be toxic to non-target plants and animals if not used properly. It has been found to have a short half-life in soil, meaning it breaks down quickly and does not persist in the environment.

実験室実験の利点と制限

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a widely used herbicide in agriculture, making it readily available for research purposes. Its selectivity and effectiveness in controlling weeds make it a useful tool for studying the effects of weed competition on crop growth and yield. However, its potential toxicity to non-target organisms and its short half-life in soil may limit its use in certain experiments.

将来の方向性

1. Development of new formulations of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one to improve its efficacy and reduce its potential environmental impact.

2. Investigation of the effects of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one on soil microbial communities and soil health.

3. Use of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in combination with other herbicides to develop integrated weed management strategies.

4. Study of the effects of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one on non-target plants and animals to better understand its potential impact on the environment.

5. Investigation of the potential use of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in non-agricultural settings, such as in the control of invasive plant species.

合成法

The synthesis of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 4-methoxyaniline with ethyl acetoacetate to form a Schiff base. The Schiff base is then reacted with 3-ethoxy-4-(2-propynyloxy)benzaldehyde to form the thiazolidinone ring. The final product is obtained after purification and isolation.

科学的研究の応用

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its herbicidal properties and its effects on crops. It has been shown to be effective in controlling a wide range of weeds, including barnyardgrass, foxtail, and pigweed. Studies have also shown that 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can improve crop yield by reducing weed competition.

特性

製品名 |

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |

|---|---|

分子式 |

C23H22N2O4S |

分子量 |

422.5 g/mol |

IUPAC名 |

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H22N2O4S/c1-5-13-29-19-12-7-16(14-20(19)28-6-2)15-21-22(26)25(3)23(30-21)24-17-8-10-18(27-4)11-9-17/h1,7-12,14-15H,6,13H2,2-4H3/b21-15-,24-23? |

InChIキー |

DPAJCAIQGNCRFS-IRZHRRCCSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC#C |

SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC#C |

正規SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC#C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

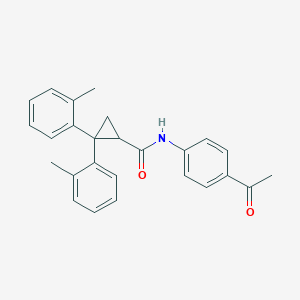

![4-(3-Chloro-4-methylphenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B298487.png)

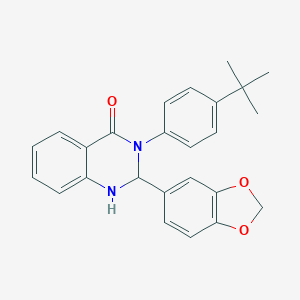

![4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B298488.png)

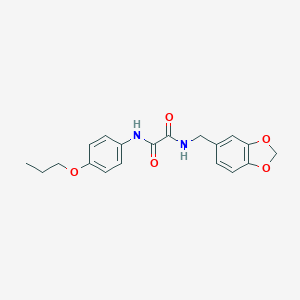

![4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione](/img/structure/B298490.png)

![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)

![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)

![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)

![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)

![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)